5-[chloro(difluoro)methyl]-1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, difluoromethyl, dimethoxyphenyl, trifluoromethyl, pyrimidinyl, and pyrazol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidinyl core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the pyrazol ring: This can be accomplished through cyclization reactions involving hydrazines and diketones.
Chlorination and difluoromethylation: These steps typically require the use of chlorinating agents like thionyl chloride and difluoromethylating agents such as difluoromethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidinyl ring, leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups can form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Peniciaculin A: A triaryl natural product with antifungal activity.
Uniqueness
5-[CHLORO(DIFLUORO)METHYL]-1-[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical reactions and potential bioactivity, making it a versatile compound in various fields.
Properties
Molecular Formula |
C18H16ClF5N4O3 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C18H16ClF5N4O3/c1-9-8-16(29,18(19,23)24)28(27-9)15-25-11(7-14(26-15)17(20,21)22)10-4-5-12(30-2)13(6-10)31-3/h4-7,29H,8H2,1-3H3 |
InChI Key |
MVJTZRLDTJVFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)Cl)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.